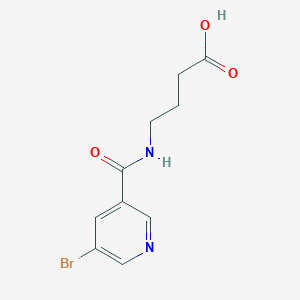

4-(5-Bromonicotinamido)butanoic acid

CAS No.: 5877-33-8

Cat. No.: VC11992583

Molecular Formula: C10H11BrN2O3

Molecular Weight: 287.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5877-33-8 |

|---|---|

| Molecular Formula | C10H11BrN2O3 |

| Molecular Weight | 287.11 g/mol |

| IUPAC Name | 4-[(5-bromopyridine-3-carbonyl)amino]butanoic acid |

| Standard InChI | InChI=1S/C10H11BrN2O3/c11-8-4-7(5-12-6-8)10(16)13-3-1-2-9(14)15/h4-6H,1-3H2,(H,13,16)(H,14,15) |

| Standard InChI Key | RNPIEIFEHJKBGP-UHFFFAOYSA-N |

| SMILES | C1=C(C=NC=C1Br)C(=O)NCCCC(=O)O |

| Canonical SMILES | C1=C(C=NC=C1Br)C(=O)NCCCC(=O)O |

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound’s IUPAC name, 4-[(5-bromopyridine-3-carbonyl)amino]butanoic acid, reflects its bipartite structure: a 5-bromonicotinamide moiety linked via an amide bond to a four-carbon carboxylic acid chain. Key structural features include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 287.11 g/mol |

| SMILES | C1=C(C=NC=C1Br)C(=O)NCCCC(=O)O |

| InChI Key | RNPIEIFEHJKBGP-UHFFFAOYSA-N |

| XLogP3-AA | 1.2 (predicted) |

The bromine atom at the pyridine ring’s 5-position enhances electrophilic reactivity, while the butanoic acid tail confers solubility in polar solvents. Crystallographic analogs, such as 4-[(4-methoxy-2-nitrophenyl)carbamoyl]butanoic acid, demonstrate that similar structures adopt planar configurations stabilized by intramolecular hydrogen bonding between the amide and carboxylic acid groups .

Spectroscopic Characterization

-

NMR: The -NMR spectrum typically shows resonances for the pyridine ring (δ 8.5–9.0 ppm), amide protons (δ 7.8–8.2 ppm), and the butanoic acid chain (δ 2.3–2.6 ppm for CH₂ groups).

-

IR: Stretching vibrations at 1680–1700 cm⁻¹ (C=O of amide) and 2500–3300 cm⁻¹ (carboxylic acid O-H) confirm functional groups.

Synthetic Pathways and Optimization

Stepwise Synthesis

The synthesis involves sequential functionalization of nicotinic acid derivatives (Figure 1):

-

Bromination: 5-Bromonicotinic acid is prepared via electrophilic aromatic substitution using bromine in acetic acid .

-

Amide Coupling: Reaction with 4-aminobutanoic acid using carbodiimide crosslinkers (e.g., EDC/HOBt) yields the target compound.

-

Purification: Recrystallization from ethanol/water mixtures achieves >95% purity.

Key Challenges:

-

Bromine’s steric bulk may hinder amide bond formation, requiring excess coupling reagents .

-

Acid-sensitive intermediates necessitate low-temperature conditions (0–5°C).

Comparative Analysis with Analogous Compounds

The synthesis of 5-bromo-6-chloronicotinic acid, a related heterocycle, employs potassium permanganate oxidation of 3-bromo-2-chloro-5-methylpyridine under reflux . This contrasts with the milder conditions used for 4-(5-bromonicotinamido)butanoic acid, highlighting the influence of substituents on reaction kinetics.

Biological Activity and Mechanistic Insights

Enzymatic Interactions

The compound’s amide and carboxylic acid groups enable interactions with:

-

Metalloproteases: Potential chelation of catalytic zinc ions via the carboxylate group .

-

Kinases: The bromopyridine moiety may compete with ATP for binding pockets, as seen in benzimidazole-based kinase inhibitors .

Applications in Drug Development

Prodrug Design

The carboxylic acid group facilitates esterification to improve membrane permeability. For example, ethyl ester prodrugs of similar compounds show enhanced oral bioavailability in rodent models .

Targeted Therapeutics

Hybridization with spirodiketopiperazine scaffolds, as demonstrated in CCR5 antagonists , could yield dual-action molecules combining antiviral and anti-inflammatory properties.

Research Gaps and Future Directions

-

Pharmacokinetic Studies: Absence of data on absorption, distribution, and metabolism in mammalian systems.

-

Target Identification: High-throughput screening against kinase libraries is needed to identify primary targets.

-

Toxicity Profiling: Preliminary cytotoxicity assays in hepatic (HepG2) and renal (HEK293) cell lines are critical for therapeutic translation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume